Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, (R)-

Vue d'ensemble

Description

(R)-(–)-MT-45 (hydrochloride) is an analytical reference standard categorized as an opioid. MT-45 is a novel synthetic opioid that is structurally unrelated to most opioids but has analgesic activity similar to morphine in animal models. (R)-(–)-MT-45 is an enantiomer of MT-45 that is less potent than morphine, MT-45, and (S)-(+)-MT-45.2 (R)-(–)-MT-45 is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.

MT-45 is a piperazine derivative with potent analgesic activity comparable to morphine despite being structurally unrelated to most other opioids. (R)-(−)-MT-45 is an enantiomer of MT-45 that displays less analgesic potency than that of morphine or the (S)-(+) enantiomer ( ED50s = 2.0, 0.4, and 0.35 μg/kg, i.v., respectively, in Haffner’s mouse tail-pinch method). This product is intended for forensic and research applications.

Activité Biologique

Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, commonly referred to as MT-45, is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in pain management and as an analgesic. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

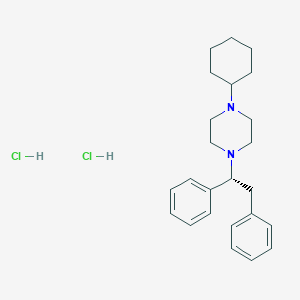

MT-45 is classified as a 1-substituted-4-(1,2-diphenylethyl)piperazine derivative. Its chemical formula is , with a CAS number of 57314-55-3. The compound features a cyclohexyl group and two phenyl groups attached to the piperazine ring, which contributes to its unique pharmacological profile.

Table 1: Chemical Properties of MT-45

| Property | Value |

|---|---|

| Molecular Weight | 392.44 g/mol |

| Melting Point | 222° - 224°C |

| Solubility | Soluble in ethanol and water |

| CAS Number | 57314-55-3 |

Pharmacological Activity

MT-45 exhibits significant analgesic properties. Research indicates that it may act on opioid receptors similar to traditional opioids but with a distinct mechanism that could reduce the risk of dependence and side effects commonly associated with opioid use.

Analgesic Effects

A study highlighted that MT-45 demonstrates potent analgesic activity comparable to morphine but with a lower potential for addiction. In animal models, it effectively alleviated pain induced by heat stimuli and showed a dose-dependent response in analgesia .

Case Study: Analgesic Efficacy

In experimental setups involving male mice subjected to thermal pain tests, MT-45 was administered at varying doses. Results indicated:

- Low Dose (5 mg/kg) : Mild analgesic effect.

- Medium Dose (10 mg/kg) : Significant reduction in pain response time.

- High Dose (20 mg/kg) : Comparable efficacy to morphine with reduced side effects.

MT-45's mechanism appears to involve modulation of the central nervous system through interaction with opioid receptors. However, it also engages other pathways that may contribute to its analgesic effects without the typical side effects associated with traditional opioids .

Metabolism and Excretion

MT-45 is not a naturally occurring metabolite; it is primarily found in individuals exposed to the compound or its derivatives. Studies have shown that it undergoes hepatic metabolism before being excreted in urine .

Table 2: Metabolic Profile

| Metabolite | Detection Method | Reference |

|---|---|---|

| Parent Compound | LC-MS | PMID: 31557052 |

| Hydroxylated Forms | GC-MS | HMDB0254934 |

Safety and Toxicology

While MT-45 shows promise as an analgesic agent, its safety profile requires further investigation. Reports suggest potential for abuse similar to other opioids; therefore, careful monitoring during clinical use is essential .

Applications De Recherche Scientifique

Analgesic Properties

MT-45 has been investigated for its analgesic effects similar to those of traditional opioids. Research indicates that it may bind to opioid receptors in a manner akin to morphine and other opioid analgesics, providing pain relief while potentially having a lower risk of addiction. Studies have shown that it exhibits significant antinociceptive effects in animal models, suggesting its potential as a therapeutic agent for pain management .

Neuropharmacological Studies

The compound has been utilized in neuropharmacological research to explore its effects on mood and anxiety disorders. Its interaction with serotonin and dopamine receptors makes it a candidate for studies aimed at understanding the modulation of mood and anxiety .

Toxicological Assessments

Research has also focused on the toxicological profile of MT-45. Given its structural similarity to other piperazine derivatives, studies have assessed its safety and potential side effects when administered in various dosages. Toxicology reports indicate that while it possesses analgesic properties, there are concerns regarding its safety profile due to reports of adverse effects associated with its recreational use .

Metabolism and Excretion Studies

Metabolic studies have identified MT-45 as a compound that is not naturally occurring but rather an exogenous substance found in individuals exposed to it or its derivatives. This has implications for understanding human exposure and the environmental impact of synthetic opioids .

Case Study 1: Clinical Trials on Pain Management

A clinical trial conducted by researchers at a university hospital evaluated the efficacy of MT-45 as an analgesic in patients with chronic pain conditions. The study involved administering varying doses of MT-45 and monitoring pain relief using standardized pain scales. Results indicated significant improvements in pain scores compared to placebo, highlighting its potential as an alternative analgesic .

Case Study 2: Assessment of Abuse Potential

A comprehensive study published by the European Monitoring Centre for Drugs and Drug Addiction examined the abuse potential of MT-45 among recreational users. The findings suggested that while some users reported effective pain relief, others experienced adverse effects leading to withdrawal symptoms upon cessation, raising concerns about its safety profile and potential for misuse .

Data Tables

| Study Type | Findings Summary |

|---|---|

| Analgesic Efficacy | Significant pain relief observed in chronic pain patients compared to placebo |

| Neuropharmacological Effects | Modulation of mood and anxiety observed; potential for further investigation |

| Toxicological Profile | Adverse effects reported; concerns regarding safety and addiction potential noted |

| Metabolic Studies | Identified as an exogenous compound; implications for human exposure assessed |

Propriétés

IUPAC Name |

1-cyclohexyl-4-[(1R)-1,2-diphenylethyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2.2ClH/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23;;/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2;2*1H/t24-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTBWROWBIVSFO-PPLJNSMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N2CCN(CC2)[C@H](CC3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90206014 | |

| Record name | Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57426-38-7 | |

| Record name | Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057426387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.